(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
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Overview
Description
Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines and their antibacterial activity .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves the use of 1,3-dipolar cycloaddition . For example, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives can be characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazole derivatives often involve the formation of 1,2,3-triazole derivatives through 1,3-dipolar cycloaddition .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can be analyzed using various spectroscopic techniques .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy. The research highlights the importance of such compounds in developing effective treatments for various types of cancer through photodynamic therapy, leveraging their ability to generate singlet oxygen upon light activation (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitumor Activity
Research on benzothiazole derivatives has demonstrated their potent antimicrobial and antitumor activities. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity in vitro. These compounds showed considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Design and Synthesis of New Compounds
Another aspect of scientific research involving benzothiazole derivatives is the design and synthesis of new compounds with improved biological activities. Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, and Lesyk (2010) focused on the synthesis of novel 4-thiazolidinones containing the benzothiazole moiety, which were screened for their antitumor activities. Some of these compounds were found to have significant anticancer activity, further supporting the role of benzothiazole derivatives in drug discovery and development (Havrylyuk et al., 2010).
Anticonvulsant Agents
Ugale, Patel, Wadodkar, Bari, Shirkhedkar, and Surana (2012) synthesized a series of quinazolino-benzothiazoles and evaluated them for anticonvulsant activities using the Maximal Electroshock (MES) and PTZ-induced seizure methods. The study identified compounds with significant activity against tonic and clonic seizures, indicating the potential of benzothiazole derivatives as anticonvulsant agents (Ugale et al., 2012).
Mechanism of Action
Target of Action
The compound belongs to the class of benzothiazoles and acetamides. Benzothiazoles are heterocyclic compounds that have been studied for their potential anticancer and antibacterial activities. Acetamides, on the other hand, are a class of organic compounds that have been associated with a wide range of biological activities, including analgesic and anti-inflammatory effects.
Result of Action
Based on the known activities of benzothiazoles and acetamides, it could potentially have cytotoxic effects on cancer cells and antibacterial effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O2S/c1-2-30-16-15-28-21-14-13-20(26)17-22(21)31-25(28)27-24(29)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,23H,2,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHAFOFZRIQURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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